molecular formula C14H22N4 B14409498 4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 83939-52-0

4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B14409498
CAS No.: 83939-52-0
M. Wt: 246.35 g/mol
InChI Key: NPJGMSDUVSXJML-UHFFFAOYSA-N
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Description

4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, with an ethyl group and a piperazine moiety attached. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinazoline core or the piperazine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides for alkylation reactions, and bases like potassium carbonate for nucleophilic substitutions.

Major Products Formed:

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of tetrahydroquinazoline derivatives.

    Substitution: Formation of various alkylated or arylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline stands out due to its unique combination of a quinazoline core with an ethyl group and a piperazine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

83939-52-0

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

4-ethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C14H22N4/c1-2-12-11-5-3-4-6-13(11)17-14(16-12)18-9-7-15-8-10-18/h15H,2-10H2,1H3

InChI Key

NPJGMSDUVSXJML-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC2=C1CCCC2)N3CCNCC3

Origin of Product

United States

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